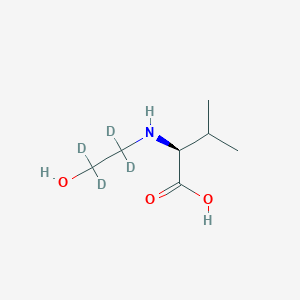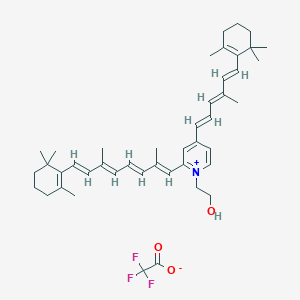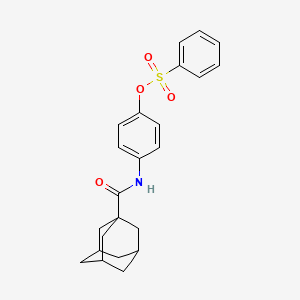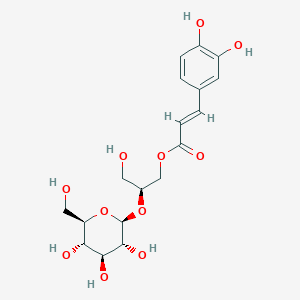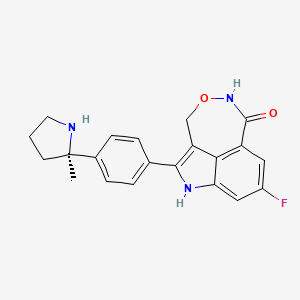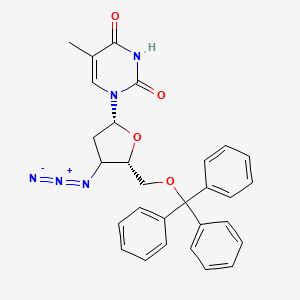![molecular formula C20H25N3O2 B12390803 (1'R,2'R)-4-(1-(2H-1,2,3-Triazol-2-yl)ethyl)-5'-methyl-2'-(prop-1-en-2-yl)-1',2',3',4'-tetrahydro-[1,1'-biphenyl]-2,6-diol](/img/structure/B12390803.png)
(1'R,2'R)-4-(1-(2H-1,2,3-Triazol-2-yl)ethyl)-5'-methyl-2'-(prop-1-en-2-yl)-1',2',3',4'-tetrahydro-[1,1'-biphenyl]-2,6-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1’R,2’R)-4-(1-(2H-1,2,3-Triazol-2-yl)ethyl)-5’-methyl-2’-(prop-1-en-2-yl)-1’,2’,3’,4’-tetrahydro-[1,1’-biphenyl]-2,6-diol is a complex organic compound that features a triazole ring, a biphenyl structure, and multiple hydroxyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1’R,2’R)-4-(1-(2H-1,2,3-Triazol-2-yl)ethyl)-5’-methyl-2’-(prop-1-en-2-yl)-1’,2’,3’,4’-tetrahydro-[1,1’-biphenyl]-2,6-diol typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via the azide-alkyne cycloaddition reaction, commonly known as the “click” reaction. This reaction is highly efficient and can be carried out under mild conditions.
Biphenyl Structure Assembly: The biphenyl structure can be constructed through Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst.
Hydroxyl Group Introduction: The hydroxyl groups can be introduced through selective oxidation reactions using reagents such as osmium tetroxide or potassium permanganate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be used to modify the triazole ring or the biphenyl structure, potentially altering the compound’s properties.
Substitution: The compound can participate in substitution reactions, where functional groups on the biphenyl structure or the triazole ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include osmium tetroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced triazole derivatives or modified biphenyl structures.
Substitution: Formation of substituted biphenyl or triazole derivatives.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it a potential candidate for drug development.
Bioconjugation: The triazole ring facilitates bioconjugation reactions, allowing the compound to be linked to biomolecules for various applications.
Medicine
Drug Development: Due to its unique structure, the compound can be explored for its therapeutic potential in treating diseases such as cancer, infections, and neurological disorders.
Industry
Materials Science: The compound can be used in the development of advanced materials, including polymers and nanomaterials, due to its structural properties.
Mécanisme D'action
The mechanism by which (1’R,2’R)-4-(1-(2H-1,2,3-Triazol-2-yl)ethyl)-5’-methyl-2’-(prop-1-en-2-yl)-1’,2’,3’,4’-tetrahydro-[1,1’-biphenyl]-2,6-diol exerts its effects depends on its specific application:
Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking its activity and thereby inhibiting a particular biochemical pathway.
Bioconjugation: The triazole ring can form stable linkages with biomolecules, facilitating targeted delivery or imaging applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1’R,2’R)-4-(1-(2H-1,2,3-Triazol-2-yl)ethyl)-5’-methyl-2’-(prop-1-en-2-yl)-1’,2’,3’,4’-tetrahydro-[1,1’-biphenyl]-2,6-diol: This compound is unique due to its specific combination of a triazole ring, biphenyl structure, and hydroxyl groups.
1,2,3-Triazole Derivatives: Compounds with similar triazole rings but different substituents or structural frameworks.
Biphenyl Derivatives: Compounds with biphenyl structures but lacking the triazole ring or hydroxyl groups.
Propriétés
Formule moléculaire |
C20H25N3O2 |
|---|---|
Poids moléculaire |
339.4 g/mol |
Nom IUPAC |
2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-[1-(triazol-2-yl)ethyl]benzene-1,3-diol |
InChI |
InChI=1S/C20H25N3O2/c1-12(2)16-6-5-13(3)9-17(16)20-18(24)10-15(11-19(20)25)14(4)23-21-7-8-22-23/h7-11,14,16-17,24-25H,1,5-6H2,2-4H3/t14?,16-,17+/m0/s1 |
Clé InChI |
AGJUGOFAIPQXTD-MWSTZMHHSA-N |
SMILES isomérique |
CC1=C[C@H]([C@@H](CC1)C(=C)C)C2=C(C=C(C=C2O)C(C)N3N=CC=N3)O |
SMILES canonique |
CC1=CC(C(CC1)C(=C)C)C2=C(C=C(C=C2O)C(C)N3N=CC=N3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![disodium;[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)(213C)oxan-2-yl] phosphate](/img/structure/B12390728.png)

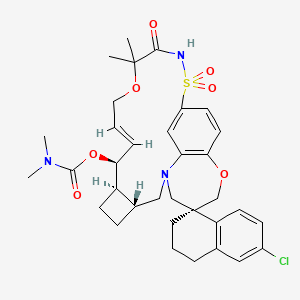
![4-amino-1-[(2R,3S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12390746.png)

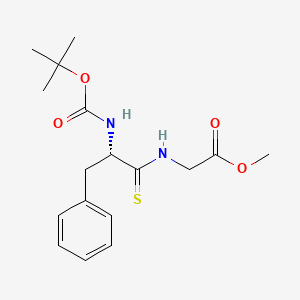
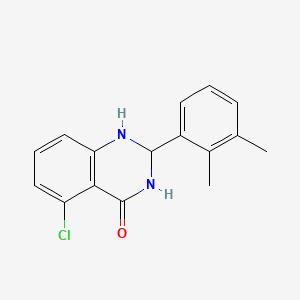
![5-nitro-N-[4-[7-(1,2,3,6-tetrahydropyridin-4-yl)imidazo[1,2-a]pyridin-3-yl]phenyl]furan-2-carboxamide](/img/structure/B12390785.png)
